
PKR Inhibitor
Übersicht
Beschreibung
Protein-Kinase-RNA-aktivierte (PKR)-Inhibitoren sind Verbindungen, die die Aktivität des Enzyms Protein-Kinase-RNA-aktiviert hemmen. Dieses Enzym spielt eine entscheidende Rolle in verschiedenen zellulären Prozessen, einschließlich der Regulation der Proteinsynthese, der Reaktion auf virale Infektionen und der Induktion von Apoptose. PKR-Inhibitoren haben aufgrund ihrer potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Krebs, Virusinfektionen und neurodegenerativen Erkrankungen erhebliche Aufmerksamkeit erlangt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PKR-Inhibitoren beinhaltet häufig die Verwendung computergestützter Medikamentendesigns, um potenzielle Verbindungen zu identifizieren. Eine solche Verbindung ist 6-Amino-3-methyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazol-1-carboxamid. Der Syntheseweg für diese Verbindung beinhaltet die Reaktion von 2-Aminobenzimidazol mit Phenylisocyanat unter bestimmten Bedingungen . Ein weiterer Ansatz beinhaltet die Synthese von RNA-Kreisen unter Verwendung von T4-RNA-Ligase, die eine minimierte Immunogenität aufweisen und kurze doppelsträngige RNA-Regionen bilden, um die PKR-Aktivierung effizient zu unterdrücken .
Industrielle Produktionsverfahren
Die industrielle Produktion von PKR-Inhibitoren beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung automatisierter Synthese- und Reinigungsverfahren ist üblich, um den Produktionsprozess zu optimieren und die Kosten zu senken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
PKR-Inhibitoren unterliegen verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoffatomen.
Reduktion: Beinhaltet die Addition von Wasserstoffatomen oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese von PKR-Inhibitoren verwendet werden, sind Phenylisocyanat, 2-Aminobenzimidazol und T4-RNA-Ligase. Reaktionsbedingungen beinhalten häufig spezifische Temperaturen, pH-Werte und Katalysatoren, um die gewünschten chemischen Umwandlungen sicherzustellen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Verbindungen, die die Aktivität des Enzyms Protein-Kinase-RNA-aktiviert wirksam hemmen. Diese Produkte zeichnen sich durch ihre Fähigkeit aus, an die ATP-Bindungsstelle von PKR zu binden und die Autophosphorylierung zu blockieren .
Wissenschaftliche Forschungsanwendungen
PKR-Inhibitoren haben eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeuge zur Untersuchung der Regulation der Proteinsynthese und zellulärer Signalwege verwendet.
Biologie: Zur Untersuchung der Rolle von PKR bei zellulären Reaktionen auf Stress und Virusinfektionen eingesetzt.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf PKR-bezogene Signalwege abzielen.
Wirkmechanismus
PKR-Inhibitoren üben ihre Wirkung aus, indem sie an die ATP-Bindungsstelle des Enzyms Protein-Kinase-RNA-aktiviert binden und so dessen Autophosphorylierung und anschließende Aktivierung verhindern. Diese Hemmung blockiert die Phosphorylierung des eukaryotischen Initiationsfaktors 2 alpha, der für die Regulation der Proteinsynthese unerlässlich ist. Durch die Hemmung von PKR können diese Verbindungen die Induktion von Apoptose verhindern und die Produktion von proinflammatorischen Zytokinen reduzieren .
Wissenschaftliche Forschungsanwendungen
Oncological Applications
PKR inhibitors have shown considerable efficacy in cancer treatment, particularly in hepatocellular carcinoma (HCC) and colorectal cancer (CRC).
Hepatocellular Carcinoma
The PKR inhibitor C16 has been extensively studied for its anti-tumor properties in HCC. Research indicates that C16 suppresses tumor cell proliferation and angiogenesis:
- Mechanism : C16 decreases the phosphorylation of PKR, leading to reduced expression of growth factors involved in tumor progression. In vitro studies demonstrated that C16 inhibited the growth of Huh7 cells in a dose-dependent manner .
- In Vivo Studies : Xenograft models showed that daily administration of C16 significantly reduced tumor volumes compared to control groups. Histopathological analysis revealed decreased microvessel density in tumors treated with C16, indicating reduced angiogenesis .
Colorectal Cancer
In colorectal cancer models, C16 has been shown to upregulate the expression of p21, a cyclin-dependent kinase inhibitor, leading to G1 phase cell cycle arrest:
- Effects on Cell Proliferation : Studies demonstrated that treatment with C16 resulted in decreased proliferation of CRC cells by modulating the cell cycle .
- Potential as a Therapeutic Agent : The ability of PKR inhibitors like C16 to regulate cell cycle dynamics positions them as potential candidates for CRC therapy .
Neurological Applications
PKR inhibitors also hold promise in treating neurodegenerative diseases, particularly Alzheimer’s disease (AD).
Alzheimer’s Disease
Recent studies have identified selective PKR inhibitors as potential treatments for cognitive deficits associated with AD:
- Neuroprotective Effects : A novel this compound (SAR439883) demonstrated significant neuroprotective effects in mouse models of AD. It improved memory performance in spatial recognition tests and reduced neuroinflammation markers such as interleukin-1β .
- Mechanism : The inhibition of PKR activity was linked to the restoration of synaptic proteins and amelioration of cognitive impairments induced by amyloid-beta oligomers .
Mechanistic Insights
The mechanisms through which PKR inhibitors exert their effects are multifaceted:
- Regulation of Protein Expression : Inhibition of PKR leads to alterations in the expression levels of various proteins involved in cell cycle regulation and apoptosis.
- Impact on Neurotransmission : PKR activity influences synaptic plasticity; its inhibition can enhance long-term potentiation (LTP) and improve learning and memory functions .
Case Studies and Clinical Relevance
Several case studies highlight the efficacy of PKR inhibitors across different conditions:
Wirkmechanismus
PKR inhibitors exert their effects by binding to the ATP-binding site of the protein kinase RNA-activated enzyme, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the phosphorylation of eukaryotic initiation factor 2 alpha, which is essential for the regulation of protein synthesis. By inhibiting PKR, these compounds can prevent the induction of apoptosis and reduce the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
PKR-Inhibitoren können mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
C16: Ein auf einem Imidazolo-Oxindol-Gerüst basierender PKR-Inhibitor, der von Jammi et al. entdeckt wurde.
N-(2-(1H-Indol-3-yl)ethyl)-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amin: Ein weiterer PKR-Inhibitor, der von Bryk et al. berichtet wurde.
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Bindungsaffinitäten. Die Einzigartigkeit jeder Verbindung liegt in ihrer Potenz, Selektivität und ihrem therapeutischen Potenzial.
Biologische Aktivität
Protein kinase R (PKR) is a serine/threonine kinase that plays a critical role in various biological processes, including antiviral responses, inflammation, and cellular stress signaling. The inhibition of PKR has garnered significant attention due to its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. This article delves into the biological activity of PKR inhibitors, highlighting recent research findings, case studies, and relevant data.
Overview of PKR and Its Functions
PKR is activated by double-stranded RNA (dsRNA), which is often produced during viral infections. Upon activation, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to inhibition of protein synthesis and induction of apoptosis in infected cells. Additionally, PKR is involved in inflammatory responses by modulating cytokine production and inflammasome activation .
PKR inhibitors function by preventing the phosphorylation of eIF2α or by directly inhibiting the kinase activity of PKR. This inhibition can lead to various biological effects depending on the context:
- Antitumor Activity : Inhibition of PKR has been shown to suppress tumor cell proliferation and angiogenesis. For instance, the PKR inhibitor C16 demonstrated significant anti-tumor effects in hepatocellular carcinoma (HCC) models by reducing tumor growth and microvessel density .
- Neuroprotection : Selective PKR inhibitors have been identified as potential treatments for neurodegenerative diseases like Alzheimer's disease (AD). In preclinical models, these inhibitors improved cognitive deficits and reduced neuroinflammation associated with AD pathology .
- Metabolic Regulation : Studies indicate that PKR inhibitors can enhance insulin sensitivity and improve glucose homeostasis in models of obesity and insulin resistance. This suggests a role for PKR in metabolic disorders .
1. C16 in Hepatocellular Carcinoma
A study investigated the effects of C16 on HCC cells both in vitro and in vivo. The results showed:
- In vitro : C16 reduced the phosphorylation of PKR in a dose-dependent manner, leading to decreased cell proliferation.
- In vivo : Mice treated with C16 exhibited smaller tumor sizes compared to controls, with significant reductions in angiogenesis as evidenced by decreased microvessel density (MVD) .
Treatment Group | Tumor Volume (mm³) | MVD (per mm²) |
---|---|---|
Control | 150 ± 20 | 45 ± 5 |
C16 (300 µg/kg) | 80 ± 15 | 20 ± 3 |
2. SAR439883 in Alzheimer’s Disease
The novel selective this compound SAR439883 was tested in ApoE4 mouse models:
- Cognitive Tests : The inhibitor significantly improved performance in memory tasks like the Barnes maze.
- Biochemical Analysis : Treatment led to reduced levels of pro-inflammatory cytokines and restored synaptic protein levels .
Treatment Group | Memory Score (Y-maze) | IL-1β Levels (pg/mL) |
---|---|---|
Control | 30 ± 5 | 250 ± 30 |
SAR439883 | 60 ± 10 | 100 ± 15 |
Research Findings
Recent studies have elucidated various pathways influenced by PKR inhibition:
- Inflammation Modulation : Inhibition of PKR reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18, highlighting its role in dampening inflammatory responses during innate immunity .
- Viral Response : By inhibiting PKR, certain viral pathogens can evade host defenses; thus, understanding this interaction is crucial for developing antiviral therapies .
Eigenschaften
IUPAC Name |
(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBGXTUGODTSPK-BAQGIRSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159885-47-8, 608512-97-6 | |
Record name | C-16 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazolo-oxindole PKR inhibitor C16 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | C-16 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PKR inhibitors can interact with their target through different mechanisms. Some, like imoxin (C16), directly inhibit PKR kinase activity, preventing the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) [, , , ]. This inhibition of eIF2α phosphorylation can subsequently alleviate endoplasmic reticulum (ER) stress and reduce the expression of proinflammatory cytokines like TNF-α [, , , , ]. Other inhibitors, like 2-aminopurine (2-AP), can also block PKR activity and downstream signaling pathways like NF-κB, impacting cytokine production and cellular responses [, , ].
ANone: While the provided research mentions imoxin and 2-aminopurine as PKR inhibitors, detailed structural information like molecular formula, weight, and spectroscopic data are not provided. Further research into the chemical properties of these specific inhibitors would be needed.
ANone: Certainly. Several studies mentioned demonstrate the efficacy of PKR inhibitors in various models:
- In vitro:
- Imoxin reduced tunicamycin-induced ER stress and restored insulin signaling in C2C12 myotubes [].
- Both imoxin and 2-AP suppressed tunicamycin-mediated ER stress in pancreatic beta cells, improving insulin secretion capacity [].
- Imoxin attenuated high fructose-induced oxidative stress and apoptosis in renal epithelial cells [].
- In vivo:
- A PKR inhibitor reduced NMDA-induced retinal damage in mice [].
- Imoxin alleviated sepsis-induced renal injury in mice, likely by reducing ER stress and inflammation [].
- C16 rescued memory impairment and attenuated ATF4 overexpression in a mouse model expressing the human ApoE4 allele, a genetic risk factor for Alzheimer's disease [].
ANone: The research suggests that PKR inhibitors hold promise for various applications, including:
- Neurodegenerative diseases: PKR inhibition shows potential in Alzheimer's disease models, rescuing memory deficits and reducing neuroinflammation [, ].
- Metabolic disorders: PKR inhibitors like imoxin show potential in managing diabetes by protecting pancreatic beta cells and improving insulin sensitivity [, ].
- Inflammatory conditions: PKR inhibitors have demonstrated efficacy in reducing inflammation in models of sepsis-induced renal injury and LPS-induced muscle inflammation [, ].
A: While the research doesn't specifically address resistance mechanisms to PKR inhibitors, it does highlight the adaptability of viruses. For example, Andes virus nucleocapsid protein can interrupt PKR dimerization, inhibiting its activation and highlighting a potential viral evasion strategy []. Further research is crucial to understand and overcome potential resistance mechanisms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.